
Fabp4/5-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fabp4/5-IN-4 is a dual inhibitor of fatty acid binding proteins 4 and 5. These proteins are involved in the regulation of lipid transport and metabolism, and their inhibition has been shown to have therapeutic potential in treating metabolic disorders such as diabetes and atherosclerosis .
Vorbereitungsmethoden
The synthesis of Fabp4/5-IN-4 typically involves a series of organic reactions starting from a FABP4 selective focused screening hit. Biostructure information is used to modulate the selectivity profile and design potent dual inhibitors with good selectivity against FABP3 . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
Fabp4/5-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fabp4/5-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of fatty acid binding proteins in lipid metabolism and transport.
Biology: It helps in understanding the biological functions of fatty acid binding proteins and their involvement in various diseases.
Medicine: It has potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and atherosclerosis.
Industry: It can be used in the development of new drugs targeting fatty acid binding proteins.
Wirkmechanismus
Fabp4/5-IN-4 exerts its effects by binding to the fatty acid binding proteins 4 and 5, thereby inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids, leading to a reduction in lipid levels and an improvement in metabolic parameters. The molecular targets and pathways involved include the JAK2/STAT2 and c-kit pathways, which are associated with inflammation and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Fabp4/5-IN-4 is unique in its dual inhibition of both fatty acid binding proteins 4 and 5. Similar compounds include:
Fabp4-IN-1: A selective inhibitor of fatty acid binding protein 4.
Fabp5-IN-2: A selective inhibitor of fatty acid binding protein 5.
Fabp4/5-IN-5: Another dual inhibitor with different selectivity and potency profiles.
This compound stands out due to its balanced inhibition of both proteins, making it a valuable tool for studying the combined effects of these proteins on lipid metabolism and related diseases.
Eigenschaften
Molekularformel |
C26H21F2NO5S |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-[2-fluoro-5-[[3-(4-fluoro-2-methylphenyl)-4-methoxynaphthalen-1-yl]sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C26H21F2NO5S/c1-15-11-17(27)7-9-19(15)22-14-24(20-5-3-4-6-21(20)26(22)34-2)35(32,33)29-18-8-10-23(28)16(12-18)13-25(30)31/h3-12,14,29H,13H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
YJCBZFOQHODYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)NC4=CC(=C(C=C4)F)CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


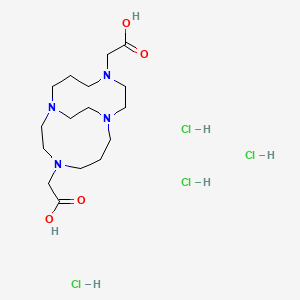
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
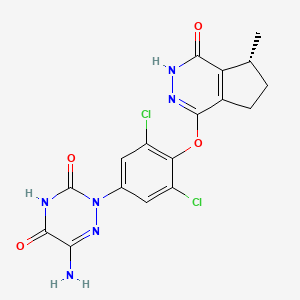

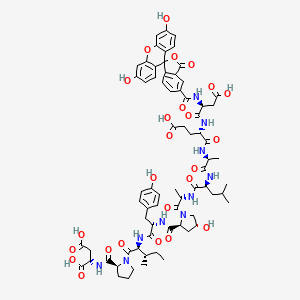
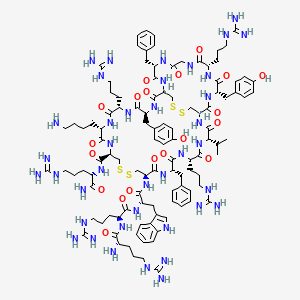

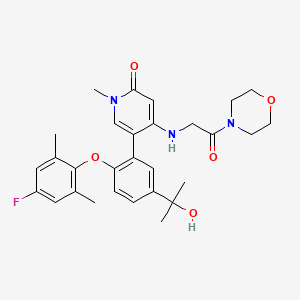
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)

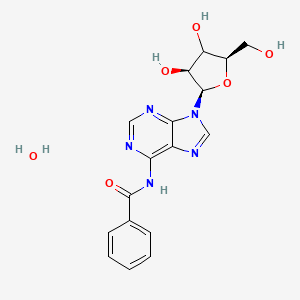
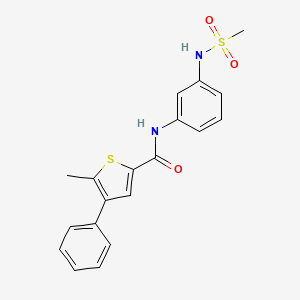
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
